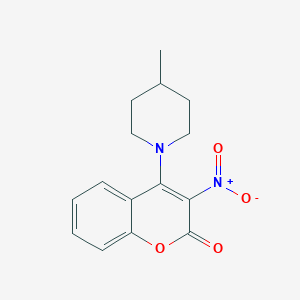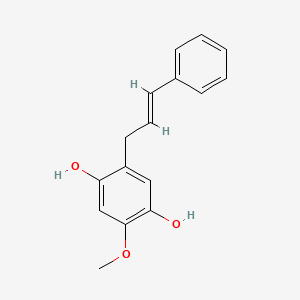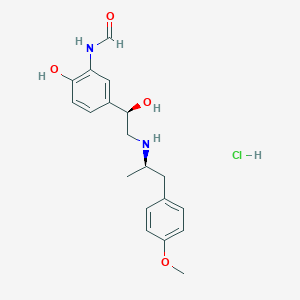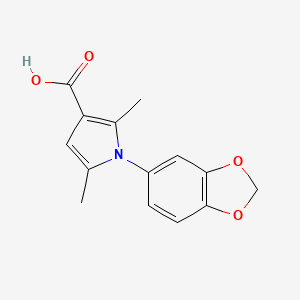
1-(1,3-Benzodioxol-5-YL)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Benzodioxol-5-YL)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound that features a benzodioxole ring fused to a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-YL)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with disubstituted halomethanes.
Pyrrole Ring Formation: The pyrrole ring can be synthesized through a Pd-catalyzed C-N cross-coupling reaction.
Coupling of Benzodioxole and Pyrrole Rings: The final step involves coupling the benzodioxole and pyrrole rings under specific reaction conditions, such as using a copper-catalyzed coupling reaction followed by bromination.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1-(1,3-Benzodioxol-5-YL)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
1-(1,3-Benzodioxol-5-YL)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties.
Biology: The compound can be used in biological assays to study its effects on various cell lines.
Materials Science: It can be used in the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Benzodioxol-5-YL)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets such as tubulin, leading to the disruption of microtubule assembly and inducing apoptosis in cancer cells . This compound can cause cell cycle arrest at the S phase and trigger apoptosis through the activation of caspase pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole: A benzene derivative with a methylenedioxy functional group.
Indole Derivatives: Compounds with a similar indole nucleus that exhibit anticancer properties.
Benzodioxole Derivatives: Compounds with a benzodioxole core structure that have been studied for their COX inhibitory activity.
Uniqueness
1-(1,3-Benzodioxol-5-YL)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to its specific combination of a benzodioxole ring and a pyrrole ring, which imparts distinct chemical and biological properties. Its ability to disrupt microtubule assembly and induce apoptosis makes it a promising candidate for anticancer research .
Propiedades
Número CAS |
926230-80-0 |
|---|---|
Fórmula molecular |
C14H13NO4 |
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C14H13NO4/c1-8-5-11(14(16)17)9(2)15(8)10-3-4-12-13(6-10)19-7-18-12/h3-6H,7H2,1-2H3,(H,16,17) |
Clave InChI |
VZBVZMOJFBVFKH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B14147818.png)
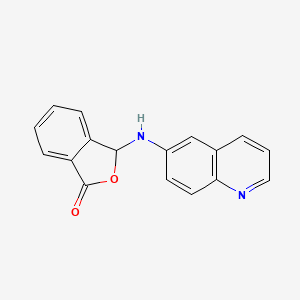
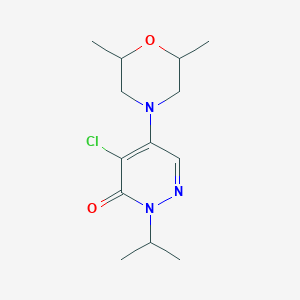
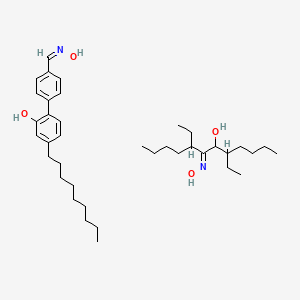
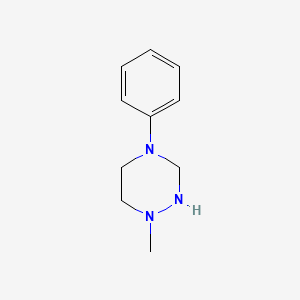
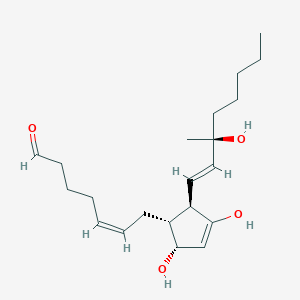
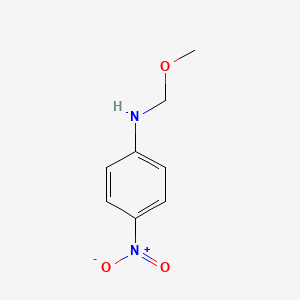
![Ethyl 2-[(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B14147862.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B14147863.png)
